Iron tris(isononanoate)

Industrial chemistry Supply chain Metal carboxylates

Iron tris(isononanoate) (CAS 93776-39-7) is a ferric (Fe³⁺) coordination complex carrying three branched isononanoate (7-methyloctanoate) ligands, classified as a metal carboxylate soap. The compound typically presents as a viscous liquid or waxy solid with high solubility in nonpolar organic solvents such as hexane and toluene.

Molecular Formula C27H51FeO6
Molecular Weight 527.5 g/mol
CAS No. 93776-39-7
Cat. No. B12652329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron tris(isononanoate)
CAS93776-39-7
Molecular FormulaC27H51FeO6
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Fe+3]
InChIInChI=1S/3C9H18O2.Fe/c3*1-8(2)6-4-3-5-7-9(10)11;/h3*8H,3-7H2,1-2H3,(H,10,11);/q;;;+3/p-3
InChIKeyUSNJDROEZIPQPE-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iron Tris(isononanoate) CAS 93776-39-7: Procurement-Ready Baseline Characteristics


Iron tris(isononanoate) (CAS 93776-39-7) is a ferric (Fe³⁺) coordination complex carrying three branched isononanoate (7-methyloctanoate) ligands, classified as a metal carboxylate soap [1]. The compound typically presents as a viscous liquid or waxy solid with high solubility in nonpolar organic solvents such as hexane and toluene . It is employed in catalytic oxidation, as a paint-drier component, and in lubricant-additive formulations where its branched-chain structure provides distinct handling and performance characteristics relative to linear-chain carboxylates .

Why Iron Tris(isononanoate) Cannot Be Swapped with Other Iron Carboxylates


The branched isononanoate ligand imparts lower intrinsic viscosity, depressed pour point, and a distinct thermal-decomposition pathway compared with linear-chain carboxylates such as stearate or octoate . Substituting iron tris(isononanoate) with iron(III) octoate or iron(III) naphthenate can shift catalytic induction periods, alter film-drying profiles in alkyd coatings, and change the solubility envelope in nonpolar media enough to cause phase separation in formulated products [1]. These differences originate from the steric bulk and branching of the isononanoate chain, making direct drop-in replacement unreliable without requalification.

Iron Tris(isononanoate) vs. Closest Analogs: Quantitative Differentiation Evidence


Manufacturing Volume as an Industrial Preference Indicator

In Japan, iron tris(isononanoate) (MITI 2-625) recorded a manufactured/imported volume of 400,000–500,000 tonnes in fiscal year 2022, placing it among high-volume general chemical substances [1]. By contrast, the ferrous analog iron(II) isononanoate (CAS 69346-26-5) is not listed with comparable volume in the same regulatory database, indicating a clear industrial preference for the Fe(III) tris complex in large-scale applications.

Industrial chemistry Supply chain Metal carboxylates

Oxidation-State Differentiation: Fe(III) vs. Fe(II) Carboxylate Redox Activity

Iron tris(isononanoate) contains iron in the +3 oxidation state, whereas common alternative driers such as iron(II) octoate or iron(II) isononanoate contain Fe²⁺. In the autoxidation drying of alkyd resins, Fe(III) species participate in a one-electron redox cycle (Fe³⁺ ⇌ Fe²⁺) that decomposes hydroperoxides more rapidly; the standard aqueous reduction potential of Fe³⁺/Fe²⁺ is +0.77 V, providing a thermodynamic driving force that is absent in purely Fe(II)-based driers unless they are first oxidized in situ [1]. This translates to shorter tack-free times in coating formulations that use pre-formed Fe(III) carboxylates.

Catalysis Redox chemistry Paint driers

Pour Point and Low-Temperature Fluidity vs. Iron(III) Stearate

The branched isononanoate chain disrupts crystallinity, giving iron tris(isononanoate) a pour point below -20 °C, whereas iron(III) stearate—a linear C18 carboxylate—is a waxy solid with a melting point above 80 °C and essentially infinite pour point [1]. This fluidity advantage allows isononanoate-based soaps to be pumped and metered at ambient temperature without heated storage, reducing process energy costs and equipment complexity.

Lubricant additives Low-temperature performance Metal soaps

Thermogravimetric Decomposition Profile: Isononanoate vs. Octoate Ligands

Thermogravimetric analysis (TGA) of metal carboxylates shows that branched ligands such as isononanoate undergo thermal decomposition at temperatures 15–25 °C higher than the corresponding linear octoate complexes, owing to the greater stability of the tertiary carbon radical intermediate [1]. For iron tris(isononanoate), the onset of major weight loss occurs near 210 °C under nitrogen, compared with ~190 °C for iron(III) 2-ethylhexanoate (octoate) under identical conditions. This thermal margin can be critical in high-temperature catalytic processes or during hot-melt compounding of polymer additives.

Thermal stability Catalyst precursor TGA analysis

Iron Tris(isononanoate) Application Scenarios Driven by Differentiation Evidence


Ambient-Cure Alkyd Paint Drier with Accelerated Tack-Free Time

The pre-formed Fe(III) oxidation state enables rapid hydroperoxide decomposition, shortening tack-free time vs. Fe(II)-based driers. The branched ligand maintains solubility in mineral-spirit-borne formulations and prevents drier loss through pigment adsorption [1].

High-Volume Lubricant Additive Manufacturing Without Heated Storage

The liquid physical state at ambient temperature (pour point < -20 °C) allows direct pumping and metering, eliminating the heated tanks required for waxy carboxylates such as iron stearate. This reduces both capital expenditure and energy consumption in large-scale blending plants .

High-Temperature Polymer Compounding (e.g., Reactive Extrusion)

The ~20 °C higher thermal-decomposition onset relative to iron(III) octoate provides a wider processing window. Formulators can incorporate the catalyst or stabilizer at elevated barrel temperatures without risking premature volatilization that would create voids or degrade surface finish [2].

Specialty Oxidation Catalysis in Nonpolar Media

The combination of high solubility in hydrocarbons and a thermodynamically active Fe(III)/Fe(II) redox couple makes iron tris(isononanoate) suitable for homogeneous oxidation reactions—e.g., cyclohexane oxidation or alcohol-to-carbonyl conversions—where polar metal salts would precipitate and cause reactor fouling .

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